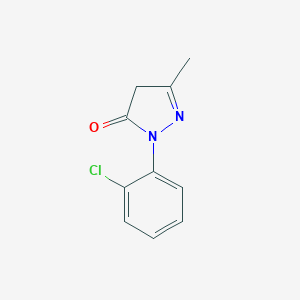

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWESERWNUIUBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065790 | |

| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-22-4 | |

| Record name | 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14580-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014580224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic pathway, detailed experimental protocols, and relevant characterization data are presented to assist researchers in the preparation and validation of this target molecule.

Core Synthesis Pathway

The most common and direct method for the synthesis of this compound is the condensation reaction between 2-chlorophenylhydrazine and ethyl acetoacetate. This reaction, a classic example of pyrazolone formation, proceeds through a cyclization mechanism.

The synthesis can be summarized by the following reaction scheme:

The reaction involves the initial formation of a hydrazone intermediate from the reaction of the hydrazine with the keto group of the ethyl acetoacetate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, followed by the elimination of ethanol and water, leads to the formation of the stable pyrazolinone ring.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, a reliable procedure can be adapted from the well-established synthesis of analogous 1-phenyl-3-methyl-5-pyrazolone derivatives. The following protocol is a generalized procedure based on these established methods.[1][2]

Materials:

-

2-chlorophenylhydrazine (or its hydrochloride salt)

-

Ethyl acetoacetate

-

Ethanol (or glacial acetic acid)

-

Reflux apparatus

-

Magnetic stirrer and heat source

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol. If using the hydrochloride salt, a base (e.g., sodium acetate) may be required to liberate the free hydrazine.

-

Addition of Ethyl Acetoacetate: To the stirred solution of 2-chlorophenylhydrazine, add ethyl acetoacetate (1.0 to 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for a period of 2 to 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the crude product by vacuum filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂O | [3] |

| Molecular Weight | 208.64 g/mol | [3] |

| Melting Point | 199 °C | |

| Appearance | Crystalline solid | |

| Purity | 97% | [3] |

Note: The reaction yield for this specific synthesis is not widely reported and may vary depending on the exact reaction conditions and purification efficiency.

Characterization Data

The structural confirmation of the synthesized this compound is crucial. The following are the expected characterization data based on the structure and data from similar compounds.

¹H NMR Spectroscopy:

A proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the methylene protons of the pyrazolinone ring, and the aromatic protons of the 2-chlorophenyl group.

¹³C NMR Spectroscopy:

A reference to the ¹³C NMR spectrum for this compound is available and can be used for structural confirmation.[4]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the C=O group of the pyrazolinone ring (typically around 1700 cm⁻¹), C=N stretching, and aromatic C-H and C=C stretching vibrations.[5]

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a heterocyclic organic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 14580-22-4 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 199 °C | [1] |

| Boiling Point (Predicted) | 361.6 ± 25.0 °C | [1] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [1] |

| Flash Point | 172.5 °C | [1] |

| Vapor Pressure | 2.04E-05 mmHg at 25°C | [1] |

Solubility and pKa

The pKa of pyrazolone derivatives can be determined experimentally via potentiometric titration.[4][5][6][7] This involves dissolving the compound in a suitable solvent and titrating with a standardized acid or base while monitoring the pH. The pKa value corresponds to the pH at the half-equivalence point.

Tautomerism

Pyrazolin-5-ones, including this compound, can exist in three tautomeric forms: the CH, OH, and NH forms. The predominant tautomer can vary depending on the solvent. In DMSO-d6, NMR studies of the related 1-phenyl-3-methyl-5-pyrazolone show a preponderance of the OH-form, while in CDCl3, only the CH-form is observed.[8]

Caption: Tautomeric forms of pyrazolin-5-one.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1-substituted-3-methyl-5-pyrazolones is the condensation reaction between a substituted phenylhydrazine and ethyl acetoacetate.[8][9][10]

Materials:

-

2-Chlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Methanol or Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

Preparation of 2-Chlorophenylhydrazine Solution: In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 2-chlorophenylhydrazine hydrochloride in methanol.

-

pH Adjustment: Adjust the pH of the solution to approximately 5.4-7.5 by the dropwise addition of a sodium hydroxide solution while stirring.

-

Reaction Initiation: Heat the solution to 50-80 °C.

-

Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate dropwise to the heated solution over a period of 1-2 hours, maintaining the reaction temperature.

-

Reflux: After the addition is complete, reflux the reaction mixture for 3-5 hours.[9]

-

Solvent Removal: After reflux, distill off the methanol from the reaction mixture.

-

Neutralization and Second Reflux: Adjust the pH of the remaining solution to neutral (pH 7.0) and reflux for an additional 1-3 hours at 70-90 °C.[9]

-

Crystallization and Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Filter the resulting solid crude product.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[10]

Caption: Synthesis workflow for this compound.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-phenyl-3-methyl-5-pyrazolone in CDCl₃, characteristic signals include a singlet for the methyl protons (~2.18 ppm), a singlet for the methylene protons on the pyrazolone ring (~3.42 ppm), and multiplets for the aromatic protons (7.17-7.84 ppm).[8] The specific shifts for the 2-chlorophenyl derivative will be influenced by the presence of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. For 1-phenyl-3-methyl-5-pyrazolone in CDCl₃, expected signals include the methyl carbon (~16.6 ppm), the methylene carbon (~42.6 ppm), aromatic carbons (118.4-137.6 ppm), and the carbonyl carbon (~170.2 ppm).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for a pyrazolone structure include:[11][12][13]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching |

| ~1700 | C=O (carbonyl) stretching of the pyrazolone ring |

| ~1600 | C=N stretching and aromatic C=C stretching |

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, studies on related pyrazolone derivatives suggest potential mechanisms of action in cancer and microbial cells.

Anticancer Activity: Induction of Apoptosis

Several pyrazolone derivatives have been shown to induce apoptosis in cancer cells.[14][15][16][17] A plausible mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to cellular stress and the activation of apoptotic pathways.

Caption: Proposed apoptotic pathway induced by pyrazolone derivatives.

This pathway suggests that the compound enters the cancer cell, leading to an increase in ROS. This oxidative stress disrupts mitochondrial function, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death (apoptosis).[14][17]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity.[18][19] Potential mechanisms of action include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase.

Caption: Potential antimicrobial mechanisms of pyrazolone derivatives.

Disruption of the bacterial cell wall leads to loss of structural integrity and subsequent cell lysis.[18] Inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair, prevents bacterial proliferation and leads to cell death.[18][20]

Conclusion

This compound is a compound with a rich physicochemical profile and significant potential for further investigation in drug discovery. This technical guide has provided a consolidated resource of its known properties, a detailed protocol for its synthesis, and an overview of the likely biological signaling pathways it may modulate based on the activities of related pyrazolone derivatives. The information presented herein is intended to serve as a valuable starting point for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental validation of its solubility, pKa, and specific biological targets will be crucial in fully elucidating its therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. ssichem.com [ssichem.com]

- 3. chembk.com [chembk.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jmchemsci.com [jmchemsci.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. benthamdirect.com [benthamdirect.com]

Crystal Structure Analysis of a 1-(Chlorophenyl)-3-methyl-2-pyrazolin-5-one Isomer: A Technical Guide

Note to the Reader: Extensive searches for the publicly available crystal structure of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one did not yield a definitive crystallographic study. To fulfill the detailed requirements of this technical guide, we present an in-depth analysis of a closely related and structurally characterized isomer, 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one . This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, crystallographic data, and molecular structure.

Introduction

Pyrazolinone derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry and materials science due to their diverse biological activities and applications. The substitution of a chlorophenyl group on the pyrazolinone scaffold can significantly influence its physicochemical properties and biological interactions. This technical guide provides a detailed crystal structure analysis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one, an isomer of this compound. The determination of the three-dimensional atomic arrangement in the crystalline state is crucial for understanding its structure-activity relationships, guiding further molecular design, and for solid-state characterization in pharmaceutical development.

Experimental Protocols

Synthesis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one

The synthesis of the title compound is achieved through a multi-step process, beginning with the preparation of a precursor followed by a cyclization reaction.

Spectroscopic and Synthetic Profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for the characterization of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS No: 14580-22-4), a heterocyclic compound of interest in medicinal and materials chemistry. This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials science.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.5-7.3 | Multiplet | - | Aromatic CH |

| ¹H | ~3.4 | Singlet | - | CH₂ (pyrazoline ring) |

| ¹H | ~2.2 | Singlet | - | CH₃ |

| ¹³C | ~170 | - | - | C=O (carbonyl) |

| ¹³C | ~155 | - | - | C-N (pyrazoline ring) |

| ¹³C | ~135-125 | - | - | Aromatic C |

| ¹³C | ~40 | - | - | CH₂ (pyrazoline ring) |

| ¹³C | ~15 | - | - | CH₃ |

Note: ¹H NMR data are estimated based on analogous structures. ¹³C NMR data is referenced from a study by Haessner et al., though the full dataset is not publicly available without a subscription.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1700-1680 | Strong | C=O (Amide carbonyl stretch) |

| ~1600-1580 | Medium-Strong | C=N stretch |

| ~1500-1400 | Medium | C=C (Aromatic ring stretch) |

| ~3000-2850 | Medium-Weak | C-H (sp³ stretch) |

| ~3100-3000 | Weak | C-H (aromatic sp² stretch) |

| ~750 | Strong | C-Cl stretch (ortho-substituted) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | High | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 111/113 | Moderate | [ClC₆H₄N]⁺ fragment |

| 97 | Moderate | [C₅H₅N₂O]⁺ fragment |

Experimental Protocols

The following protocols describe the general methodologies for the synthesis and spectroscopic analysis of pyrazolone derivatives, adaptable for this compound.

Synthesis Protocol: Knorr Pyrazole Synthesis

The synthesis of 1-aryl-3-methyl-5-pyrazolones is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: To this solution, add 2-chlorophenylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[2]

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Data Acquisition: Obtain the mass spectrum using an electron ionization (EI) source.

-

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility Profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on its predicted solubility based on its chemical structure, and details the standard experimental protocols for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this compound in various organic solvents, a critical parameter in drug development, process chemistry, and analytical method development.

Introduction to this compound

This compound is a pyrazolone derivative. The pyrazolone ring is a key heterocyclic motif found in many compounds with significant biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The solubility of such compounds is a fundamental physicochemical property that influences their bioavailability, formulation, and efficacy. Understanding the solubility profile in a range of organic solvents is crucial for crystallization, purification, and the development of suitable dosage forms.

The structure of this compound, featuring a substituted phenyl ring and a pyrazolone core, suggests a nuanced solubility behavior that will be dependent on the polarity and hydrogen bonding capabilities of the solvent.

Predicted Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of this compound. The molecule possesses both non-polar (the chlorophenyl group) and polar (the pyrazolone ring with its carbonyl group and nitrogen atoms) characteristics.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. 1H-pyrazole, a related parent compound, is more soluble in organic solvents like ethanol and methanol than in water.[1][2] Given the presence of the pyrazolone ring, this compound is expected to exhibit moderate to good solubility in polar protic solvents, which increases with temperature.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are polar but do not have hydrogen-donating capabilities. Pyrazolone derivatives are often soluble in solvents like acetone.[4] Therefore, good solubility is anticipated in these solvents due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The presence of the non-polar chlorophenyl ring suggests some solubility in non-polar solvents. However, the polar pyrazolone core will likely limit its solubility in highly non-polar solvents like hexane. Dichloromethane and toluene may be more effective due to their ability to interact with the aromatic ring.[1]

The actual quantitative solubility must be determined experimentally.

Data Presentation: A Template for Experimental Results

While specific experimental data is not available, the following table serves as a template for presenting solubility data for this compound once determined.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mole fraction) | Method |

| Methanol | 25 | Experimental Value | Experimental Value | Equilibrium |

| Ethanol | 25 | Experimental Value | Experimental Value | Equilibrium |

| Acetone | 25 | Experimental Value | Experimental Value | Equilibrium |

| Acetonitrile | 25 | Experimental Value | Experimental Value | Equilibrium |

| Toluene | 25 | Experimental Value | Experimental Value | Gravimetric |

| Dichloromethane | 25 | Experimental Value | Experimental Value | Gravimetric |

| Hexane | 25 | Experimental Value | Experimental Value | Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

4.1. Equilibrium (Shake-Flask) Method

This is the gold standard method for determining equilibrium solubility.[5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer. The equilibration time can vary, but 24 to 72 hours is common to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly used analytical techniques for this purpose.[6]

-

Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

4.2. Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.[7][8]

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent at a constant temperature, ensuring there is excess undissolved solid.

-

Aliquot Collection: Carefully withdraw a known mass or volume of the clear saturated solution after allowing the undissolved solid to settle.

-

Solvent Evaporation: Place the aliquot in a pre-weighed, dry evaporating dish. Evaporate the solvent completely in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Drying and Weighing: Dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the melting or decomposition point of the compound.

-

Calculation: The solubility is calculated from the mass of the residue (solute) and the initial mass or volume of the solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the equilibrium method.

Caption: Workflow for determining equilibrium solubility.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

An In-Depth Technical Guide to the Mechanism of Action of Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of pyrazolone derivatives. It details the core signaling pathways, presents comparative quantitative data, and outlines key experimental protocols relevant to the study of this important class of non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for most pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[2] By blocking COX enzymes, pyrazolones effectively reduce the synthesis of prostaglandins, leading to their characteristic analgesic, antipyretic, and anti-inflammatory effects.[1][3]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and regulating renal blood flow.[4]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][5] It is the primary source of prostaglandins that mediate inflammation and pain.[5]

The therapeutic anti-inflammatory effects of pyrazolones are largely attributed to the inhibition of COX-2, while common adverse effects, such as gastrointestinal distress, are linked to the inhibition of the protective COX-1 isoform.[4] Many older pyrazolone derivatives, like phenylbutazone and propyphenazone, are non-selective and inhibit both COX-1 and COX-2.[2][4]

Pharmacology of Specific Pyrazolone Derivatives

While COX inhibition is a common theme, different derivatives exhibit unique pharmacological profiles.

Phenylbutazone is a potent anti-inflammatory agent that non-selectively inhibits both COX-1 and COX-2.[4] This non-selective action, while contributing to its efficacy in treating conditions like arthritis and gout, is also responsible for a significant risk of adverse effects, including peptic ulcers and renal dysfunction.[3] Its use in humans has been largely curtailed in favor of newer NSAIDs with greater COX-2 selectivity.

Propyphenazone is another pyrazolone derivative that functions as an effective analgesic and antipyretic primarily through the non-selective inhibition of COX-1 and COX-2 enzymes.[2][6] This inhibition reduces prostaglandin synthesis, thereby alleviating pain and fever.[2][7] It is often formulated in combination with other analgesics like paracetamol and caffeine to enhance its therapeutic effects.[6]

Metamizole is considered an atypical NSAID with a complex and not fully elucidated mechanism of action.[8][9] It possesses strong analgesic and antipyretic properties but has weak peripheral anti-inflammatory effects at therapeutic doses.[8][10] Its mechanism is thought to be multifaceted:

-

Central COX Inhibition: Metamizole is believed to primarily inhibit COX enzymes within the central nervous system (CNS), with some research pointing to a selective inhibition of COX-3, a splice variant of COX-1 found in the brain and spinal cord.[8][11][12]

-

Active Metabolites: Metamizole is a pro-drug that is converted into active metabolites, such as 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[10] These metabolites are believed to be responsible for its therapeutic effects.[9][10]

-

Endocannabinoid System Activation: The active metabolites of metamizole may activate the endocannabinoid system, contributing to its analgesic properties.[8][9] This is supported by findings that its effects can be reversed by a CB1 receptor inverse agonist.[8][10]

-

Opioidergic System Activation: Evidence also suggests that metamizole's analgesic effect involves the activation of the endogenous opioidergic system.[9][11]

Quantitative Data: COX Inhibition and Pharmacokinetics

The efficacy and selectivity of pyrazolone derivatives can be quantified by their half-maximal inhibitory concentration (IC50) values and selectivity indices (SI).

Table 1: In Vitro COX Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)a | Reference(s) |

|---|---|---|---|---|

| Celecoxib (Reference) | 82 | 6.8 | 0.08 | [13] |

| Pyrazole Derivative 5u | - | 1.79 | 72.73b | [14] |

| Pyrazole Derivative 5s | - | 2.51 | 65.75b | [14] |

| Pyrazole-hydrazone 4a | 5.64 | 0.67 | 8.41 | [15] |

| Pyrazole-hydrazone 4b | 6.12 | 0.58 | 10.55 | [15] |

| Plantanone B | 12.90–33.37 | 38.32–46.16 | 1.14 - 2.97 | [13] |

| Aspirin (Reference) | 3.57 | 29.3 | 8.21 |[13] |

Table 2: Pharmacokinetic Properties of Pyrazolone Derivatives

| Drug | Peak Plasma Concentration (Time) | Plasma Half-life | Plasma Protein Binding | Reference(s) |

|---|---|---|---|---|

| Phenylbutazone | - | ~72 hours | 98% | [3][16] |

| Propyphenazone | 1 - 1.5 hours | 2 - 3 hours | Minimally bound | [2][17] |

| Metamizole (Dipyrone) | 1 - 1.5 hours | ~7 hours (parent drug)~2 hours (active metabolite MAA) | Minimally bound | [17] |

| Antipyrine | 1 - 1.5 hours | 5 - 35 hours (variable) | Minimally bound |[17] |

Experimental Protocols: In Vitro COX Inhibition Assay

Determining the IC50 values and selectivity of pyrazolone derivatives is crucial in drug development. A common method is the in vitro cyclooxygenase inhibition assay.

The assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 or COX-2 enzymes. The enzyme converts a substrate (arachidonic acid) into prostaglandins. The production of these prostaglandins (e.g., PGE2) is then quantified, often through a colorimetric or fluorometric reaction, or more directly using methods like liquid chromatography-tandem mass spectrometry (LC-MS-MS).[18][19]

-

Enzyme Preparation: Recombinant ovine or human COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer.[18]

-

Reaction Mixture: In an Eppendorf tube, a reaction buffer (100 mM Tris-HCl, pH 8.0) is prepared containing co-factors such as hematin and L-epinephrine.[18]

-

Enzyme Addition: A known quantity of the COX-1 or COX-2 enzyme is added to the reaction mixture and incubated briefly at room temperature.[18]

-

Inhibitor Incubation: The pyrazolone derivative (test inhibitor), dissolved in a solvent like DMSO, is added to the enzyme solution at various concentrations. A negative control with DMSO alone is also prepared. The mixture is pre-incubated at 37°C for approximately 10 minutes.[18]

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to a final concentration of ~5 µM.[18]

-

Termination: After a set time (e.g., 2 minutes), the reaction is terminated by adding hydrochloric acid.[18]

-

Quantification: Internal standards (e.g., deuterated PGE2) are added to each sample. The amount of PGE2 produced is then quantified using LC-MS-MS.[18]

-

Calculation: The percentage of COX inhibition for each inhibitor concentration is determined by comparing the amount of PGE2 produced against the negative control. IC50 values are then calculated from the resulting dose-response curve.[18]

References

- 1. Propyphenazone | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Propyphenazone? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Propyphenazone used for? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Metamizole - Wikipedia [en.wikipedia.org]

- 9. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Articles [globalrx.com]

- 17. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 14580-22-4). While the pyrazolone scaffold is of significant interest in medicinal chemistry, this particular compound is primarily documented as an intermediate in the synthesis of dyes and pigments. This document consolidates available physicochemical data, outlines a probable synthetic route with a corresponding workflow diagram, and summarizes safety and handling precautions based on available safety data sheets. It is important to note that, to date, there is a lack of publicly available data on the specific biological activities, toxicological studies, and pharmacological profile of this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazolone core substituted with a 2-chlorophenyl group and a methyl group. It typically appears as a light yellow to brown crystalline powder.[1][2]

Table 1: Physicochemical Properties of CAS 14580-22-4

| Property | Value | Reference(s) |

| CAS Number | 14580-22-4 | [1][3][4] |

| Molecular Formula | C₁₀H₉ClN₂O | [2][3] |

| Molecular Weight | 208.64 g/mol | [2][3] |

| Appearance | Light yellow to brown crystalline powder | [1][2] |

| Melting Point | 193-197 °C | [5] |

| Boiling Point | 361.6 °C (Predicted) | [2] |

| Density | 1.32 g/cm³ (Predicted) | [2] |

| Flash Point | 172.5 °C | [2] |

| Solubility | Soluble in alkaline solutions | [6] |

| InChIKey | CWESERWNUIUBJU-UHFFFAOYSA-N | [7] |

Synthesis and Characterization

Probable Synthetic Pathway

The synthesis likely proceeds via the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to drive the reaction to completion. The initial condensation is followed by an intramolecular cyclization to form the pyrazolone ring.

Characterization Data

Spectroscopic data is essential for the structural confirmation of the synthesized compound.

Table 2: Spectroscopic Data for CAS 14580-22-4

| Technique | Data | Reference |

| ¹³C NMR (CDCl₃) | Chemical shifts available in spectral databases. | [7] |

| Infrared (IR) | Characteristic peaks for C=O, C=N, and aromatic C-H stretches are expected. | [8][9][10] |

| Mass Spectrometry (MS) | Expected [M]+ at m/z 208.04 (for ³⁵Cl) and 210.04 (for ³⁷Cl). | [11][12] |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Hazard Information for CAS 14580-22-4

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH-approved dust mask or respirator where dust formation is possible.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Industrial Applications

The primary documented application of this compound is as a key intermediate in the synthesis of azo dyes and pigments.[1][5] It acts as a coupling component, reacting with diazonium salts to form the chromophoric azo group. This class of dyes is widely used in the textile and printing industries. It may also be used in the preparation of other heterocyclic compounds, such as xanthone analogs.[13]

Biological Activity and Toxicological Profile

A thorough search of scientific literature and toxicological databases did not yield specific information on the biological activity, pharmacological properties, or detailed toxicological studies for this compound. While the broader class of pyrazolone derivatives has been investigated for various medicinal applications, including anti-inflammatory and antimicrobial activities, no such data is currently available for this specific compound. Therefore, it should be handled with caution, assuming it may have uncharacterized biological effects.

Conclusion

This compound is a well-characterized chemical intermediate with established applications in the dye and pigment industry. Its physicochemical properties and a probable synthetic route are well-understood based on the chemistry of related compounds. However, for professionals in drug development and life sciences, the current lack of public data on its biological activity and toxicology is a significant information gap. Any research into the potential pharmacological applications of this compound would require extensive de novo investigation, including in vitro and in vivo screening and comprehensive toxicological evaluation. Researchers should adhere to strict safety protocols when handling this compound due to its irritant nature and uncharacterized biological profile.

References

- 1. 1- (2-Chlorophenyl) -3-Methyl-2-Pyrazolin-5-One CAS 14580-22-4 for Dyes - MSPACE.PL [mspace.pl]

- 2. echemi.com [echemi.com]

- 3. 14580-22-4|2-(2-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one|BLD Pharm [bldpharm.com]

- 4. 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone | 14580-22-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. nbinno.lookchem.com [nbinno.lookchem.com]

- 6. ssichem.com [ssichem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 14580-22-4 [chemicalbook.com]

The Rising Therapeutic Potential of Chlorophenyl-Substituted Pyrazolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophenyl-substituted pyrazolones are emerging as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential as anticancer, antimicrobial, and anti-inflammatory agents. It delves into the quantitative analysis of their efficacy, detailed experimental protocols for their evaluation, and the underlying molecular mechanisms of action, including key signaling pathways. Structure-activity relationship (SAR) studies are discussed to guide future drug design and development efforts. This document aims to serve as an in-depth resource for researchers and professionals in the field of medicinal chemistry and drug discovery.

Introduction

Pyrazolone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has long been a privileged scaffold in medicinal chemistry. The substitution of a chlorophenyl group onto the pyrazolone core has been shown to significantly enhance its pharmacological properties. The presence of the chlorine atom, an electron-withdrawing group, can increase the polarity and reactivity of the molecule, potentially improving its interaction with biological targets[1]. This guide explores the multifaceted biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity

Chlorophenyl-substituted pyrazolones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key cell survival signaling pathways.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various chlorophenyl-substituted pyrazolone derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |

| 5a | HepG2 (Liver Carcinoma) | 6 | - | [1][2] |

| 5b | HepG2 (Liver Carcinoma) | 20 | - | [1][2] |

| 5c | HepG2 (Liver Carcinoma) | 89 | - | [1][2] |

| 3f | MDA-MB-468 (Triple Negative Breast Cancer) | - | 14.97 (24h) | [3] |

| 3f | MDA-MB-468 (Triple Negative Breast Cancer) | - | 6.45 (48h) | [3] |

| (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | MCF-7 (Breast Cancer) | - | 0.97 | [2] |

| (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) | WM266.5 (Melanoma) | - | 0.72 | [2] |

| Compound 4j (a pyrano[2,3-c]pyrazole) | Glioma cell lines | - | Low micromolar | [4] |

Signaling Pathways in Anticancer Activity

A primary mechanism by which chlorophenyl-substituted pyrazolones exert their anticancer effects is through the induction of oxidative stress. The compounds facilitate the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis, or programmed cell death. This process often involves the activation of caspase cascades, key enzymes in the execution phase of apoptosis[3][5].

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

The Pyrazolone Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in the landscape of medicinal chemistry. First introduced to the pharmaceutical world with the synthesis of Antipyrine in 1883, this versatile scaffold has since given rise to a plethora of clinically significant drugs.[1] Its unique structural features allow for diverse chemical modifications, leading to compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive review of the pyrazolone core, detailing its therapeutic applications, summarizing key quantitative biological data, outlining experimental protocols for its synthesis and evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Therapeutic Applications of Pyrazolone Derivatives

The inherent chemical reactivity and structural flexibility of the pyrazolone core have enabled its incorporation into a multitude of therapeutic agents.[2] Pyrazolone derivatives have demonstrated significant efficacy across several key therapeutic areas, including:

-

Anti-inflammatory and Analgesic Agents: This is perhaps the most well-known application of the pyrazolone core, with drugs like Phenylbutazone and Celecoxib being prominent examples.[3][4] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4]

-

Anticancer Agents: A growing body of research has highlighted the potential of pyrazolone derivatives as anticancer agents.[5][6] Their mechanisms of action are varied and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5]

-

Antimicrobial Agents: The pyrazolone scaffold has been successfully utilized in the development of compounds with broad-spectrum antimicrobial activity.[7][8] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8]

-

Neuroprotective Agents: The FDA-approved drug Edaravone, a pyrazolone derivative, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and to aid recovery after stroke.[9] Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress in the central nervous system.[9]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative pyrazolone derivatives across different therapeutic areas. The data is presented to facilitate easy comparison of the potency of various structural modifications.

Table 1: Anticancer Activity of Pyrazolone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-c]pyridine derivative | MCF7 | 1.937 (µg/mL) | [5] |

| Pyrazolo[4,3-c]pyridine derivative | HepG2 | 3.695 (µg/mL) | [5] |

| Pyrazolo[4,3-c]pyridine derivative | HCT116 | 2.914 (µg/mL) | [5] |

| 1,4-Benzoxazine-pyrazole hybrid 22 | MCF7 | 2.82 | [5] |

| 1,4-Benzoxazine-pyrazole hybrid 23 | A549 | 6.28 | [5] |

| Pyrazolo[1,5-a]pyrimidine derivative 29 | HepG2 | 10.05 | [5] |

| Pyrazolone-thiadiazole hybrid | HCT-116 | 8.71 | [10] |

| Pyrazolone-thiadiazole hybrid | MCF-7 | 10.63 | [10] |

| Cu(II) complex of a pyrazolone derivative | HEPG2 | 0.061 (µg/mL) | [6] |

| Mn(II) complex of a pyrazolone derivative | HCT116 | 0.2213 (µg/mL) | [6] |

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives (COX Inhibition)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [3] |

| SC-558 | >1900 | 0.0053 | >358490 | [3] |

| Pyrazole-hydrazone derivative 4a | 5.63 | 0.67 | 8.41 | [11] |

| Pyrazole-hydrazone derivative 4b | 6.12 | 0.58 | 10.55 | [11] |

| Pyridazine-pyrazole hybrid 5f | 14.32 | 1.50 | 9.56 | [12] |

| Pyridazine-pyrazole hybrid 6f | 9.56 | 1.15 | 8.31 | [12] |

| Hybrid pyrazole analogue 5u | 134.12 | 1.79 | 74.92 | [2] |

| Hybrid pyrazole analogue 5s | 165.04 | 2.51 | 72.95 | [2] |

Table 3: Antimicrobial Activity of Pyrazolone Derivatives (MIC)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [8] |

| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | [8] |

| Pyrano[2,3-c]pyrazole 5c | S. aureus | 6.25 | [8] |

| Pyrano[2,3-c]pyrazole 5c | E. coli | 6.25 | [8] |

| Pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 | [13] |

| Pyrazole-1-carbothiohydrazide 21a | A. niger | 7.8 | [13] |

| Pyrazole derivative 3 | E. coli | 0.25 | [14] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | [14] |

| Pyrazoline 9 | S. aureus (MDR) | 4 | [15] |

| Pyrazoline 9 | E. faecalis (MDR) | 4 | [15] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazolone derivatives are crucial for reproducibility and further drug development. Below are representative protocols for the synthesis of a pyrazolone core and for a common in vitro biological assay.

Synthesis Protocol: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole and pyrazolone derivatives.[1] It involves the condensation of a β-ketoester with a hydrazine derivative.

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

-

Solvent and Catalyst: Add ethanol as a solvent and a catalytic amount of glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazolone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazolone derivatives exert their therapeutic effects is paramount for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for two prominent pyrazolone-based drugs: Edaravone and Celecoxib.

Conclusion

The pyrazolone core continues to be a highly privileged scaffold in medicinal chemistry, offering a remarkable blend of synthetic accessibility and diverse pharmacological activities. From its historical roots as an analgesic and anti-inflammatory agent to its modern applications in oncology and neuroprotection, the pyrazolone motif has consistently proven its therapeutic value. The ongoing exploration of novel pyrazolone derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield a new generation of innovative medicines to address a wide range of unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. ClinPGx [clinpgx.org]

- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one Derivatives: A Detailed Protocol and Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one and its derivatives. Pyrazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1][2] These compounds serve as crucial intermediates in the development of novel therapeutic agents.

The synthetic protocol detailed below is based on the well-established Knorr pyrazole synthesis, a reliable method for the preparation of pyrazole and pyrazolone compounds.[3][4] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[3] In this specific application, ethyl acetoacetate is reacted with 2-chlorophenylhydrazine to yield the target compound.

I. Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory procedure for the synthesis of this compound.

A. Materials and Equipment

Reagents:

-

Ethyl acetoacetate

-

2-Chlorophenylhydrazine hydrochloride

-

Glacial acetic acid

-

Ethanol

-

Methanol

-

Diethyl ether

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter flask

-

Vacuum source

-

Ice bath

-

Thin-layer chromatography (TLC) apparatus

-

Melting point apparatus

-

Standard laboratory glassware

B. Synthetic Procedure

The synthesis is typically performed in a one-pot reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and 2-chlorophenylhydrazine hydrochloride (1 equivalent).

-

Solvent and Catalyst Addition: Add glacial acetic acid as a catalyst and ethanol or methanol as the solvent. The use of an acidic catalyst facilitates the condensation reaction.[3][5]

-

Reaction: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring.[3][6] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the crude product should form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether or ethanol to remove unreacted starting materials and impurities.[7] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[1]

C. Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value (approximately 199°C).[8]

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight.[9]

-

II. Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 1-substituted-3-methyl-5-pyrazolone derivatives based on the Knorr synthesis.

| Parameter | Value/Condition | Reference |

| Starting Materials | Ethyl acetoacetate, Substituted Phenylhydrazine | [10] |

| Solvent | Ethanol, Methanol, or Glacial Acetic Acid | [5][11] |

| Catalyst | Glacial Acetic Acid (often also serves as solvent) | [3] |

| Reaction Temperature | 50 - 145 °C (Reflux) | [5][7] |

| Reaction Time | 1 - 10 hours | [10][12] |

| Purification Method | Recrystallization (e.g., from ethanol) | [1][7] |

| Typical Yield | 70 - 95% | [5][10] |

III. Applications and Biological Activities of Derivatives

This compound and its derivatives have shown a wide range of biological activities, making them promising candidates for drug development.

A. Antimicrobial and Antifungal Activity

Several studies have reported the significant antibacterial and antifungal properties of pyrazolone derivatives.[1] The presence of the chlorophenyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.[2]

B. Anticancer Activity

Chlorophenyl-substituted pyrazolone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. For instance, some derivatives have shown significant efficacy against HepG2 liver carcinoma cells.[2][9] The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cancer cell growth through the generation of reactive oxygen species (ROS).[2]

C. Other Biological Activities

Pyrazoline derivatives, in general, have been investigated for a broad spectrum of pharmacological effects, including:

The following table summarizes some reported biological activities of chlorophenyl-substituted pyrazolone derivatives.

| Biological Activity | Cell Line/Organism | Potency (e.g., IC₅₀) | Reference |

| Anticancer | HepG2 (Liver Carcinoma) | IC₅₀ = 6 µg/mL (for a related derivative) | [2][9] |

| Antibacterial | S. aureus, E. coli | Zone of inhibition data available | [2][9] |

| Antifungal | A. niger, C. albicans | Zone of inhibition data available | [2][9] |

| Anti-inflammatory | In vivo models | - | [13] |

IV. Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. books.rsc.org [books.rsc.org]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. jmchemsci.com [jmchemsci.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one as a versatile pharmaceutical intermediate. This document details its primary application in the synthesis of anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors. Included are detailed experimental protocols, quantitative data on the biological activity of its derivatives, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a pyrazolone derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds.[1][2] Its chemical structure is amenable to further modifications, making it a valuable starting material for the development of novel drug candidates. The pyrazolone ring is a prominent structural motif found in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] This intermediate is particularly significant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target the COX-2 enzyme, offering a safer alternative to traditional NSAIDs by minimizing gastrointestinal side effects.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14580-22-4 | [5] |

| Molecular Formula | C₁₀H₉ClN₂O | [5] |

| Molecular Weight | 208.65 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 198-202 °C | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO | [6] |

Applications in Pharmaceutical Synthesis

The primary application of this compound is in the synthesis of anti-inflammatory and analgesic agents.[1][7] Pyrazolone derivatives have a long history in medicine, with compounds like phenazone and aminopyrine being early examples of this class of drugs.[3] Modern drug discovery efforts have focused on developing pyrazolone-containing molecules that exhibit high selectivity for the COX-2 enzyme over the COX-1 isoform.

Synthesis of Selective COX-2 Inhibitors

This compound can be utilized as a precursor for the synthesis of analogues of celecoxib, a well-known selective COX-2 inhibitor. The general synthetic strategy involves the condensation of the pyrazolone intermediate with various electrophilic reagents to introduce pharmacologically important moieties.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title intermediate from 2-chlorophenylhydrazine and ethyl acetoacetate.

Materials:

-

2-chlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

A mixture of 2-chlorophenylhydrazine hydrochloride (1 eq.) and sodium acetate (1.2 eq.) is stirred in a mixture of glacial acetic acid and water at room temperature.

-

Ethyl acetoacetate (1.1 eq.) is added dropwise to the reaction mixture.

-

The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford pure this compound.[4]

Expected Yield: 75-85%

Characterization Data:

-

¹³C NMR (CDCl₃, δ, ppm): Chemical shifts for the pyrazolone ring and the substituted phenyl ring can be referenced from spectral databases.[5][8]

General Procedure for the Synthesis of Pyrazolone-Derived COX-2 Inhibitors

This protocol outlines a general method for the synthesis of a potential COX-2 inhibitor starting from this compound.

Materials:

-

This compound

-

Appropriate aldehyde or ketone

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

This compound (1 eq.) is dissolved in a suitable solvent.

-

A catalytic amount of base is added to the solution.

-

The selected aldehyde or ketone (1.1 eq.) is added, and the reaction mixture is stirred at room temperature or heated to reflux for a specified time, monitored by TLC.

-

Upon completion, the reaction mixture is worked up by pouring it into water and acidifying to precipitate the product.

-

The solid product is filtered, washed, and purified by recrystallization or column chromatography.[2][9]

Quantitative Data: Biological Activity of Pyrazolone Derivatives

The following table summarizes the in vitro inhibitory activity of various pyrazolone derivatives against COX-1 and COX-2 enzymes, presented as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.035 | >285 | [10] |

| PYZ10 | COX-2 | 0.0000283 | - | [10] |

| PYZ11 | COX-2 | 0.0002272 | - | [10] |

| PYZ31 | COX-2 | 0.01987 | - | [10] |

| Compound 7i | COX-2 | 0.07 | 214.28 | [11] |

| Compound 7j | COX-2 | 0.09 | 166.67 | [11] |

| Indomethacin | COX-1/COX-2 | 0.1 / 2.5 | 0.04 | [12] |

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory effects of pyrazolone derivatives that are selective COX-2 inhibitors are primarily mediated through the inhibition of prostaglandin synthesis.

Caption: COX-2 signaling pathway and its inhibition.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of pharmaceutical compounds derived from this compound.

Caption: Synthetic and evaluation workflow.

Logical Relationship of COX Inhibition and Therapeutic Effect